molecular formula C10H10N2S B8755480 1-Methyl-1H-indole-3-carbothioamide

1-Methyl-1H-indole-3-carbothioamide

Cat. No.: B8755480
M. Wt: 190.27 g/mol
InChI Key: ZHBKUVWKSAGLFS-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-carbothioamide is an indole derivative featuring a methyl group at the 1-position (N-methyl) and a carbothioamide (-C(=S)-NH₂) substituent at the 3-position. While direct experimental data for this compound are scarce in the provided evidence, comparisons with structurally related indole derivatives (e.g., carboxylates, halogenated analogs) can elucidate trends in physicochemical and spectroscopic behavior.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methylindole-3-carbothioamide

InChI

InChI=1S/C10H10N2S/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13)

InChI Key

ZHBKUVWKSAGLFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The carbothioamide group at C-3 in the target compound contrasts with carboxylate (C-3 in β-carboline, ), carboxylic acid (C-2 in ), and amine () groups in analogs. Substituent position significantly impacts aromatic π-system reactivity and intermolecular interactions.
  • Electronic Properties : The thioamide (-CSNH₂) group is less polar than carboxylic acids () but more polar than esters (), affecting solubility and hydrogen-bonding capacity.
Spectroscopic Data
  • 1H-NMR :
    • β-Carboline derivative (): Methyl groups appear at δ 2.85 (N-CH₃) and δ 4.03 (COOCH₃), with aromatic protons at δ 7.37–8.77.
    • Target compound (hypothesized): The N-CH₃ group would resonate near δ 3.0–3.5, while the thioamide proton (NH₂) may show broad signals due to hydrogen bonding.
  • 13C-NMR :
    • Indole-fused compound (): C-3 appears at δ 101.99, with CH₂ at δ 47.43.
    • Carbothioamide (hypothesized): The C=S carbon typically resonates at δ 165–180, distinct from carboxylic acid carbons (δ 170–185 for COOH).

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